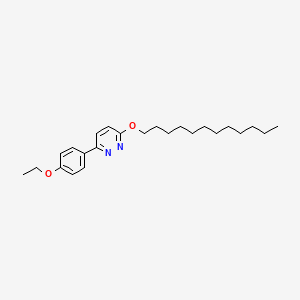

3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine

Description

3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine is a pyridazine derivative characterized by a 12-carbon dodecyloxy chain at position 3 and a 4-ethoxyphenyl substituent at position 6 of the pyridazine ring.

Properties

CAS No. |

650603-00-2 |

|---|---|

Molecular Formula |

C24H36N2O2 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

3-dodecoxy-6-(4-ethoxyphenyl)pyridazine |

InChI |

InChI=1S/C24H36N2O2/c1-3-5-6-7-8-9-10-11-12-13-20-28-24-19-18-23(25-26-24)21-14-16-22(17-15-21)27-4-2/h14-19H,3-13,20H2,1-2H3 |

InChI Key |

ZHICIIQPEJMUBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the dodecyloxy and ethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine with related compounds:

Key Observations :

- Lipophilicity: The dodecyloxy chain in the target compound confers significantly higher lipophilicity compared to smaller analogs like F840-0243/0244 or the methoxyphenyl-aminopyridazine .

- Functional Groups: The amino group in 6-(4-methoxyphenyl)pyridazin-3-amine enhances polarity, likely improving aqueous solubility but reducing membrane permeability compared to alkoxy-substituted derivatives .

Biological Activity

3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine is a compound of interest due to its potential biological activities, particularly in drug development and biochemical research. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties:

- CAS Number: 650603-00-2

- Molecular Formula: C20H30N2O2

- Molecular Weight: 342.47 g/mol

- IUPAC Name: 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine

The synthesis of 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine typically involves a multi-step process that includes the reaction of dodecanol with pyridazine derivatives under specific conditions to yield the final product. The chemical structure features a dodecyloxy group, which enhances its lipophilicity, potentially improving its ability to cross cellular membranes.

The biological activity of 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine is primarily attributed to its interaction with various biological targets. The presence of the pyridazine ring allows for interactions with enzymes and receptors, influencing their activity through:

- Hydrogen Bonding: The compound can form hydrogen bonds with active sites on enzymes.

- Hydrophobic Interactions: The long dodecyloxy chain increases the hydrophobic character, facilitating membrane penetration.

- π-π Stacking: Aromatic groups can engage in π-π stacking with other aromatic residues in proteins.

Biological Assays

Research indicates that derivatives of pyridazine compounds exhibit significant biological activities. For instance, studies have shown that similar compounds can act as selective agonists for cannabinoid receptors, particularly the CB2 receptor, which is involved in various physiological processes including pain modulation and immune response regulation .

In a comparative study of related pyridazine derivatives, several compounds demonstrated EC50 values below 35 nM, indicating potent receptor activity. This suggests that 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine may also exhibit similar or enhanced biological efficacy.

Case Study 1: CB2 Receptor Agonism

A study focusing on pyridazine derivatives highlighted that certain compounds exhibited strong agonist activity at the CB2 receptor. For example:

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| Compound A | 3.665 ± 0.553 | >2729 |

| Compound B | <35 | High |

This demonstrates the potential for designing similar compounds, including 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine, to target specific receptors with high selectivity and potency .

Case Study 2: Enzyme Inhibition

Research has indicated that pyridazine derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, enzyme assays revealed that certain derivatives inhibited cyclooxygenase (COX) enzymes effectively, suggesting anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.